3-(3,4-dimethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline
Description
The compound 3-(3,4-dimethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a fused pyrazole-quinoline core. Key structural features include:
- A 3,4-dimethoxyphenyl group at position 3, contributing electron-donating effects and enhanced solubility due to polar methoxy substituents.
Pyrazoloquinolines are of interest in medicinal chemistry due to their diverse pharmacological profiles, including receptor modulation (e.g., neurotensin receptors) and anti-inflammatory activity .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c1-30-19-8-6-7-17(13-19)15-29-16-21-25(18-11-12-23(31-2)24(14-18)32-3)27-28-26(21)20-9-4-5-10-22(20)29/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOATHOBSLIUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the 3,4-dimethoxyphenyl and 3-methoxybenzyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity. Industrial production methods may involve optimizing these reactions for scale-up, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
3-(3,4-Dimethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the pyrazoloquinoline core, potentially altering its biological activity.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.
Medicine: Due to its potential therapeutic properties, it is investigated for treating diseases such as cancer, inflammation, and neurological disorders.
Industry: The compound’s unique chemical properties make it valuable in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic outcomes.
Comparison with Similar Compounds
Structural Analogues and Modifications
The following table compares the target compound with structurally related pyrazoloquinoline derivatives:
Key Findings from Comparative Analysis
Substituent Effects on Solubility and Lipophilicity :
- Methoxy groups (e.g., in the target compound) enhance aqueous solubility compared to halogenated (Cl, F) or alkyl (methyl, ethyl) analogs .
- The 3-methoxybenzyl group in the target compound balances polarity and steric effects, whereas 4-chlorobenzyl () increases lipophilicity but may elevate toxicity risks.
Ethyl and methyl groups (e.g., and ) enhance lipophilicity, favoring membrane penetration but reducing solubility.
Core Modifications and Bioactivity: The fused 1,4-dioxino ring in ’s compound restricts conformational flexibility, which may improve target selectivity but reduce metabolic stability .
Pharmacological Implications :
- Compounds with dimethoxyphenyl groups (e.g., target and ) are structurally analogous to anti-inflammatory agents like those in , where dimethoxyphenyl-oxadiazoles showed ~60% activity comparable to indomethacin .
- The target compound’s lack of halogen substituents may reduce off-target interactions compared to chlorinated or fluorinated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
